molecular formula C23H33N5O3S B305931 2-{[4-ethyl-5-({[(4-methoxyphenyl)acetyl]amino}methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylcyclohexyl)acetamide

2-{[4-ethyl-5-({[(4-methoxyphenyl)acetyl]amino}methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylcyclohexyl)acetamide

Cat. No. B305931
M. Wt: 459.6 g/mol
InChI Key: ZKLBJECNZTULTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-ethyl-5-({[(4-methoxyphenyl)acetyl]amino}methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylcyclohexyl)acetamide is a chemical compound that is used in scientific research for its potential therapeutic properties. This compound is synthesized using a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of 2-{[4-ethyl-5-({[(4-methoxyphenyl)acetyl]amino}methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylcyclohexyl)acetamide is not fully understood. However, it is thought to work by inhibiting the activity of enzymes involved in cell division and growth. This can lead to the death of cancer cells and the inhibition of fungal growth.
Biochemical and physiological effects:
Studies have shown that this compound has several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and inhibit the growth of fungi. It has also been shown to have low toxicity in normal cells.

Advantages and Limitations for Lab Experiments

The advantages of using 2-{[4-ethyl-5-({[(4-methoxyphenyl)acetyl]amino}methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylcyclohexyl)acetamide in lab experiments include its potential therapeutic properties, its low toxicity in normal cells, and its high purity. However, there are also limitations to its use. It can be expensive to synthesize, and its mechanism of action is not fully understood.

Future Directions

There are several future directions for research on 2-{[4-ethyl-5-({[(4-methoxyphenyl)acetyl]amino}methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylcyclohexyl)acetamide. One direction is to study its potential use in combination with other drugs for cancer treatment. Another direction is to investigate its mechanism of action in more detail. Additionally, further studies could be conducted to explore its potential use in the treatment of other diseases, such as fungal infections.

Synthesis Methods

The synthesis of 2-{[4-ethyl-5-({[(4-methoxyphenyl)acetyl]amino}methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylcyclohexyl)acetamide involves several steps. The starting materials are 4-methoxybenzoyl chloride, 4-ethyl-5-(hydroxymethyl)-4H-1,2,4-triazole-3-thiol, and N-(2-methylcyclohexyl)acetamide. These materials are reacted in the presence of a base, such as sodium hydroxide, to form the final product. The synthesis method has been optimized to yield high purity and high yields of the compound.

Scientific Research Applications

2-{[4-ethyl-5-({[(4-methoxyphenyl)acetyl]amino}methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylcyclohexyl)acetamide has been studied extensively for its potential therapeutic properties. It has been shown to have activity against several types of cancer cells, including breast, lung, and colon cancer cells. It has also been studied for its potential use in the treatment of fungal infections, such as candidiasis.

properties

Molecular Formula

C23H33N5O3S

Molecular Weight

459.6 g/mol

IUPAC Name

N-[[4-ethyl-5-[2-[(2-methylcyclohexyl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C23H33N5O3S/c1-4-28-20(14-24-21(29)13-17-9-11-18(31-3)12-10-17)26-27-23(28)32-15-22(30)25-19-8-6-5-7-16(19)2/h9-12,16,19H,4-8,13-15H2,1-3H3,(H,24,29)(H,25,30)

InChI Key

ZKLBJECNZTULTH-UHFFFAOYSA-N

SMILES

CCN1C(=NN=C1SCC(=O)NC2CCCCC2C)CNC(=O)CC3=CC=C(C=C3)OC

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2CCCCC2C)CNC(=O)CC3=CC=C(C=C3)OC

Origin of Product

United States

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